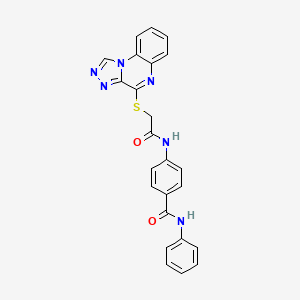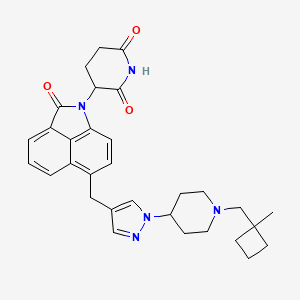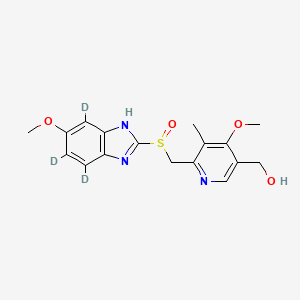
Exemestane-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exemestane-D2 is a deuterated form of Exemestane, a steroidal aromatase inhibitor used primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. The deuterium atoms in this compound replace specific hydrogen atoms, potentially altering its pharmacokinetic properties while maintaining its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exemestane-D2 involves the incorporation of deuterium atoms into the Exemestane molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Deuterated Precursors: Starting with deuterated precursors that undergo chemical transformations to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms.
Deuterated Reagents: Employing deuterated reagents in the synthesis pathway to achieve selective deuteration.
Chemical Reactions Analysis
Types of Reactions
Exemestane-D2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties.
Scientific Research Applications
Exemestane-D2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study deuterium effects on chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer, with ongoing research into its potential for other hormone-related conditions.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic profiles.
Mechanism of Action
Exemestane-D2 exerts its effects by irreversibly binding to the active site of the aromatase enzyme, inhibiting the conversion of androgens to estrogens. This reduction in estrogen levels slows the growth of estrogen receptor-positive breast cancer cells. The deuterium atoms may enhance the stability and metabolic profile of the compound, potentially leading to improved therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Anastrozole: A nonsteroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another nonsteroidal aromatase inhibitor with similar applications.
Formestane: A steroidal aromatase inhibitor like Exemestane.
Uniqueness
Exemestane-D2 is unique due to the incorporation of deuterium atoms, which can enhance its pharmacokinetic properties, such as increased metabolic stability and prolonged half-life. This makes it a valuable compound for both therapeutic and research purposes.
Properties
Molecular Formula |
C20H24O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-6-methylidene-8,9,11,12,14,15-hexahydro-7H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i5D2 |
InChI Key |
BFYIZQONLCFLEV-JNDZXWQRSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC(=C)C4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


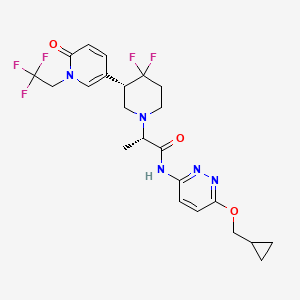
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
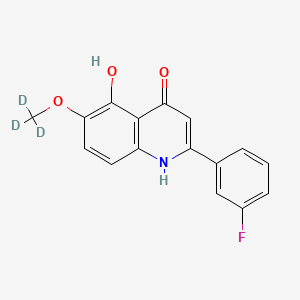
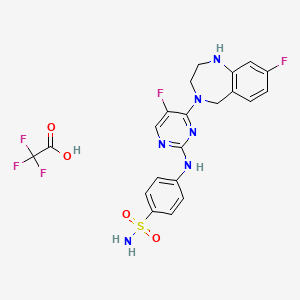
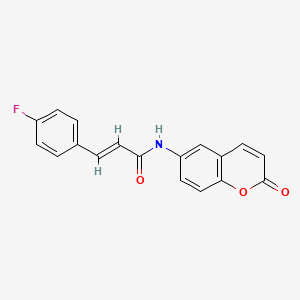
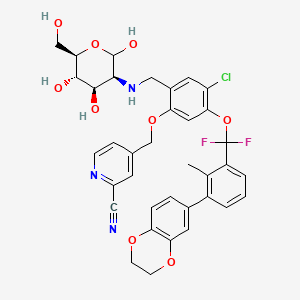
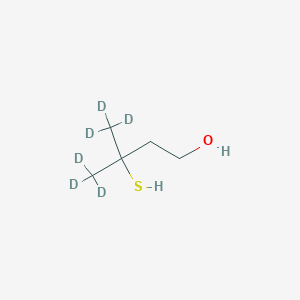
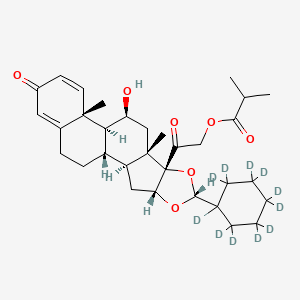
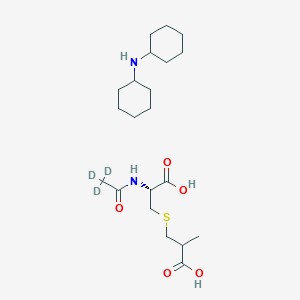
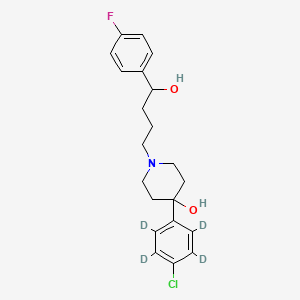
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
